![molecular formula C15H11F3O3 B14083491 Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: is an organic compound that features a biphenyl structure with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the biphenyl structure is a common motif in various biologically active compounds .
Industry: In the agrochemical industry, this compound can be used to develop new pesticides and herbicides. The trifluoromethyl group is known to enhance the efficacy and environmental persistence of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of a biphenyl structure and a trifluoromethyl group. This combination imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H11F3O3 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3 |
InChI Key |
FMQHEHRCANJIFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


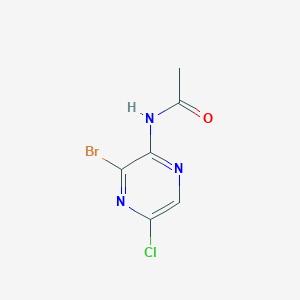

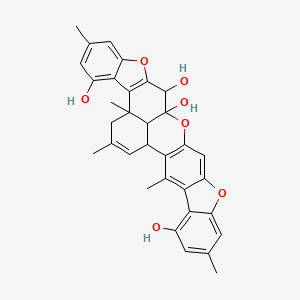

![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
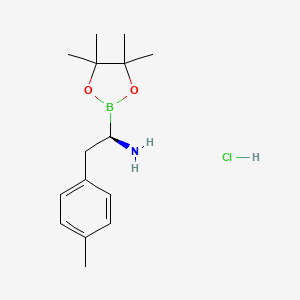
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
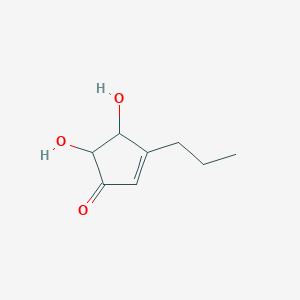
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
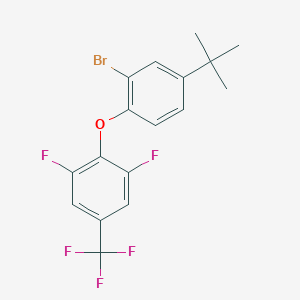
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
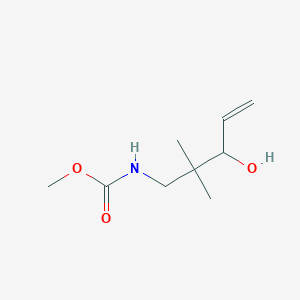
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
